![molecular formula C17H18FN3O3S B2860656 N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide CAS No. 450336-74-0](/img/structure/B2860656.png)
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a thieno[3,4-c]pyrazole ring, and a cyclopentanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl group, the thieno[3,4-c]pyrazole ring, and the cyclopentanecarboxamide group would contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The fluorine atom in the fluorophenyl group is highly electronegative, which could make this group a good leaving group in substitution reactions. The thieno[3,4-c]pyrazole ring and the cyclopentanecarboxamide group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its polarity, affecting its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has highlighted the synthesis and evaluation of various compounds related to N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide for their antimicrobial properties. For example, compounds derived from similar structural frameworks have been shown to possess potent antibacterial and antifungal activities, with some demonstrating efficacy comparable to standard drugs like norfloxacin and fluconazole (Hafez, Alshammari, & El-Gazzar, 2015). Additionally, specific chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones synthesized from related compounds have been identified as promising antibacterial agents (Solankee & Patel, 2004).
Anticancer Applications
Several studies have focused on the synthesis of analogues and derivatives with potential anticancer activities. Compounds containing the 4-fluorophenyl moiety have been evaluated against various cancer cell lines, including leukemia, melanoma, and breast cancer, with some showing significant inhibitory activity (Ahsan, 2012). Novel series of compounds related to the original chemical structure have been synthesized and tested for their cytotoxicity against breast cancer cell lines, demonstrating promising results (Ahsan, Kumawat, Kumawat, Sharma, Bakht, Hassan, Hussain, Saraswat, & Khalilullah, 2018).
Anticonvulsant Applications
Research into the anticonvulsant activity of related compounds has identified several analogues with significant efficacy in various seizure models, highlighting the potential for the development of new antiepileptic drugs (Ahsan, Khalilullah, Stables, & Govindasamy, 2013).
Synthesis of Novel Compounds
Studies have also explored the synthesis of novel compounds utilizing the chemical structure as a core or starting point, leading to the discovery of new fluorinated heterocyclic compounds and derivatives with potential medicinal applications. These synthetic pathways have opened up possibilities for the development of new drugs with enhanced pharmacological profiles (Shi, Wang, & Schlosser, 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-12-5-7-13(8-6-12)21-16(19-17(22)11-3-1-2-4-11)14-9-25(23,24)10-15(14)20-21/h5-8,11H,1-4,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLPIUFKTIGMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
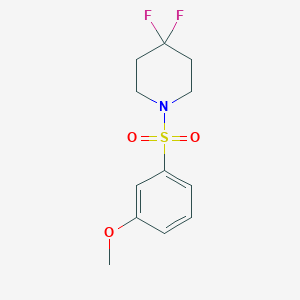
![2-Ethyl-5-((4-ethylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860578.png)
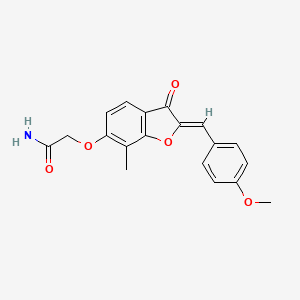
methanone](/img/structure/B2860581.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)
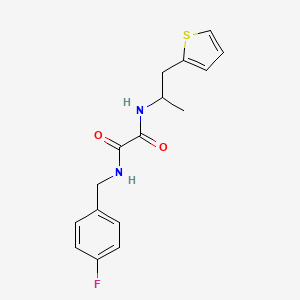
![1-(5-Fluoropyrimidin-2-yl)-4-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B2860585.png)
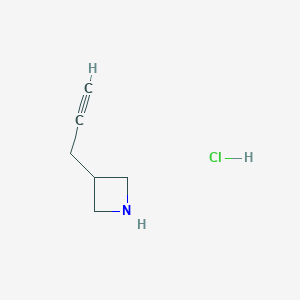
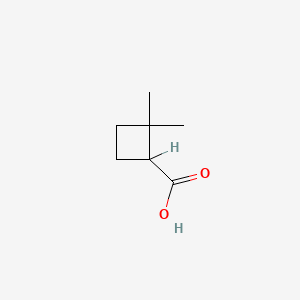
[2-(pyridin-4-yl)ethyl]amine](/img/structure/B2860592.png)
![1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2860593.png)

![2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2860595.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/no-structure.png)
